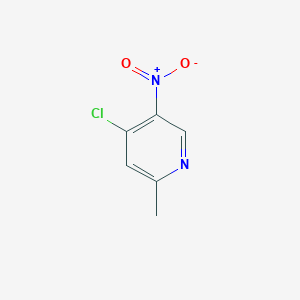

4-Chloro-2-methyl-5-nitropyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Role of Pyridine Rings as Privileged Scaffolds in Organic Chemistry

The pyridine ring, a heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of organic and medicinal chemistry. rsc.orgfiveable.me It is considered a "privileged scaffold," meaning its structure is a recurring motif in a multitude of biologically active compounds, including numerous FDA-approved drugs. rsc.orgresearchgate.net This prevalence is attributed to several factors. The nitrogen atom in the pyridine ring imparts polarity and basicity, allowing for a variety of chemical interactions. fiveable.me Furthermore, the aromatic nature of the ring provides stability. fiveable.me Pyridine and its derivatives are not only integral to many pharmaceuticals and agrochemicals but also serve as essential solvents and reagents in organic synthesis. rsc.orgnumberanalytics.comyoutube.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling the creation of a diverse range of molecules with tailored properties. nih.gov This has led to the development of numerous therapeutic agents and advanced materials. nih.govnih.gov

Importance of Halogenated and Nitrated Pyridines as Synthetic Intermediates

The introduction of halogen and nitro groups to the pyridine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond serves as a reactive site, enabling a wide range of subsequent chemical transformations with precise control over the substitution pattern. nih.gov Similarly, nitropyridines are valuable precursors for synthesizing a variety of biologically active molecules. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, can activate the pyridine ring for certain reactions and can itself be transformed into other functional groups, such as amines. chempanda.comwikipedia.org The strategic placement of halogen and nitro substituents on the pyridine ring allows for the construction of complex molecular architectures with diverse biological activities. nih.govnih.govyoutube.com

Structural Overview and Nomenclature of 4-Chloro-2-methyl-5-nitropyridine

IUPAC Name and Common Synonyms

The compound of focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. uni.lu A common synonym for this compound is 2-Chloro-5-nitro-4-picoline . chemscene.com

Molecular Formula and Molecular Weight

The molecular formula for this compound is C6H5ClN2O2 . uni.lubldpharm.com Its molecular weight is approximately 172.57 g/mol . uni.luchemscene.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | uni.lu |

| Synonym | 2-Chloro-5-nitro-4-picoline | chemscene.com |

| Molecular Formula | C6H5ClN2O2 | uni.lubldpharm.com |

| Molecular Weight | 172.57 g/mol | uni.luchemscene.com |

Positional Isomers and Related Compounds

Understanding the isomers of a compound provides insight into how the arrangement of atoms affects its properties. Positional isomers of this compound include:

2-Chloro-4-methyl-5-nitropyridine (B1210972) : In this isomer, the chloro and methyl groups have swapped positions relative to the nitro group. Its molecular formula is also C6H5ClN2O2, and it has a molecular weight of 172.57 g/mol . chemscene.comsigmaaldrich.com A synonym for this compound is 2-Chloro-5-nitro-4-picoline. chemscene.com

3-Chloro-2-methyl-5-nitropyridine : Here, the chloro group is at the 3-position. It shares the same molecular formula and molecular weight as the other isomers. biosynth.com

The existence of these isomers highlights the importance of precise nomenclature to distinguish between them, as their chemical reactivity and biological activity can differ significantly.

Interactive Data Table: Positional Isomers of Chloro-methyl-nitropyridine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Source(s) |

|---|---|---|---|

| This compound | C6H5ClN2O2 | 172.57 | uni.luchemscene.com |

| 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | 172.57 | chemscene.comsigmaaldrich.com |

| 3-Chloro-2-methyl-5-nitropyridine | C6H5ClN2O2 | 172.57 | biosynth.com |

Research Landscape and Gaps in Current Knowledge of this compound

The chemical compound this compound is a substituted pyridine derivative. Like other nitropyridines, it serves as a valuable precursor in the synthesis of more complex molecules. nih.gov Pyridine-based structures are significant in medicinal and agricultural chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing a pyridine element. nih.gov The introduction of halogen atoms, such as chlorine, and nitro groups onto a pyridine ring enhances its utility as a chemical intermediate, making compounds like this compound important in synthetic organic chemistry. guidechem.com

Overview of Existing Literature and Reviews

The existing body of research on this compound primarily documents its role as a heterocyclic building block in organic synthesis. bldpharm.com Literature and particularly patent filings indicate its use in the preparation of various functionalized chemical structures. The reactivity of the compound is dictated by its substituents: the chloro group can be displaced in nucleophilic substitution reactions, and the nitro group can be reduced to an amino group, which can then undergo further chemical transformations.

A significant portion of the available information is found within patents that describe synthetic routes to other target molecules. For instance, processes have been developed for the synthesis of related compounds, such as 4-chloro-2-methyl-5-nitro-phenol, which involves multi-step reactions starting from different precursors. google.com The synthesis of the isomeric compound 2-Chloro-4-methyl-5-nitropyridine is well-documented, starting from 2-amino-4-methylpyridine (B118599) through a series of nitration, hydrolysis, and chlorination reactions. guidechem.com This highlights the general synthetic strategies employed for this class of compounds.

While specific reviews on this compound are scarce, broader reviews on nitropyridines confirm their status as versatile scaffolds for creating bioactive molecules. nih.gov These reviews note a steady increase in publications on nitropyridine chemistry, suggesting a growing interest in their application in fields like medicinal chemistry and materials science. nih.gov The chloro-substituent, in particular, is a key feature in many FDA-approved pharmaceuticals, underscoring the potential utility of chlorinated pyridine intermediates. nih.gov

Identification of Under-explored Research Avenues

Despite its utility as a synthetic intermediate, the research landscape for this compound itself reveals several gaps.

Limited Publicly Available Research: Much of the detailed application of this compound is likely contained within proprietary industrial processes and patent literature, which often lacks the in-depth characterization and mechanistic studies found in peer-reviewed academic journals. Public chemical databases sometimes lack extensive literature data for this specific compound. uni.lu

Under-explored Reaction Chemistry: While its role in nucleophilic substitution and nitro group reduction is implicit, a systematic exploration of its reaction scope with a wide array of modern reagents is not extensively documented in public literature. For example, its application in contemporary cross-coupling reactions, which are fundamental in modern drug discovery, represents a significant area for potential investigation.

Lack of Biological Profiling: There is a notable absence of studies on the intrinsic biological activity of this compound. Although nitropyridines as a class have been shown to exhibit biological activities, this specific isomer remains uncharacterized. nih.gov A thorough screening of its potential pharmacological or pesticidal properties could reveal novel applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDYHMKFZYTPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Methyl 5 Nitropyridine

Established Synthetic Routes for 4-Chloro-2-methyl-5-nitropyridine

The primary methods for synthesizing this compound involve comprehensive multi-step approaches that ensure the precise placement of the required substituents on the pyridine (B92270) ring.

Multi-step Synthesis Approaches

These synthetic strategies are characterized by a sequence of reactions, including nitration, hydrolysis, and chlorination, to build the target molecule.

The introduction of the nitro group is a critical step, typically achieved by treating a suitable precursor with a nitrating agent.

A common precursor for this synthesis is 2-amino-4-methylpyridine (B118599). guidechem.com The nitration of this compound is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction requires careful temperature control, initially cooling the mixture in an ice bath to between 5°C and 10°C, followed by gentle heating to approximately 60°C for an extended period, often around 15 hours. guidechem.com This process yields a mixture of isomers, primarily 2-amino-5-nitro-4-methylpyridine and 2-amino-3-nitro-4-methylpyridine, from which the desired 5-nitro isomer is separated. guidechem.com

An alternative approach begins with 4-chloro-2-methylphenol (B52076). In this method, the phenol (B47542) is first reacted with methanesulfonyl chloride in the presence of pyridine to form 4-chloro-2-methylphenyl methanesulfonate (B1217627). google.com This intermediate is then nitrated using a mixture of sulfuric acid and nitric acid at a controlled temperature of about 0°C. google.com This directs the nitro group to the 5-position, yielding 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate. google.com

Following nitration, the subsequent steps involve hydrolysis and chlorination to yield the final product.

Starting from 2-amino-5-nitro-4-methylpyridine, the amino group is converted to a hydroxyl group through a hydrolysis reaction. This is achieved by dissolving the compound in dilute sulfuric acid, cooling the solution to between 0°C and 2°C, and then adding a sodium nitrite (B80452) solution. guidechem.com This diazotization reaction followed by hydrolysis yields 2-hydroxy-5-nitro-4-methylpyridine. guidechem.comdissertationtopic.net

The final step is the chlorination of the hydroxyl group. The 2-hydroxy-5-nitro-4-methylpyridine is treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom, thus forming this compound. guidechem.comdissertationtopic.net

In the pathway starting from 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate, the benzenesulfonyl group is cleaved using aqueous sodium hydroxide (B78521) solution at reflux temperature to yield 4-chloro-2-methyl-5-nitrophenol (B2449075). google.com

The chlorination of the intermediate 2-hydroxy-5-nitro-4-methylpyridine is a crucial transformation that is typically accomplished using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). guidechem.comdissertationtopic.netindianchemicalsociety.com This combination is known to be a powerful chlorinating agent for a wide range of compounds, including pyridines. indianchemicalsociety.comepa.gov The reaction is generally carried out by heating the hydroxy-pyridine compound with the PCl₅/POCl₃ mixture. guidechem.comprepchem.com For instance, the reaction can be conducted in trichloro phosphorus as a solvent at a temperature of 110°C for about 3 hours. guidechem.com The use of POCl₃, sometimes in conjunction with PCl₅, is a well-established method for converting hydroxylated nitrogen-containing heterocycles into their chlorinated counterparts. nih.govresearchgate.net

Preparation from Related Pyridine Scaffolds

The synthesis of this compound can also be envisioned from other pre-functionalized pyridine rings. While the specific synthesis from 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is not extensively detailed in the provided search results, the general principle of utilizing related pyridine scaffolds is a common strategy in heterocyclic chemistry. For example, a method for producing 2-chloro-5-nitropyridine (B43025) starts from 2-halogenated acrylates, which are cyclized to form 2-hydroxy-5-nitropyridine (B147068), a key intermediate that is subsequently chlorinated. google.com This highlights the feasibility of building the target molecule from different pyridine precursors.

Reaction Conditions and Optimization Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions, and various strategies for optimization have been explored.

For the nitration of 2-amino-4-methylpyridine, careful control of temperature is paramount to manage the exothermic nature of the reaction and to influence the isomeric ratio of the products. guidechem.com The reaction is initiated at a low temperature (5-10°C) and then gently heated to 60°C for an extended duration to ensure complete reaction. guidechem.com In the case of nitrating 4-chloro-2-methylphenyl methanesulfonate, the temperature is maintained at around 0°C to 17°C to achieve selective nitration. google.com

In the chlorination step, the temperature and reaction time are key parameters. For the conversion of 2-hydroxy-5-nitro-4-methylpyridine using PCl₅/POCl₃, a reaction temperature of 110°C for 3 hours has been reported to be effective. guidechem.com Optimization studies, including single factor and orthogonal experiments, have been conducted to determine the ideal conditions for each step of the synthesis to maximize the total yield. dissertationtopic.net For the chlorination of 2-hydroxy-5-nitropyridine, reaction temperatures can range from 40-160°C with reaction times of 2-18 hours, with a more preferred range of 60-140°C. google.com To mitigate the hazards associated with fuming nitric acid, alternative nitrating agents such as 65% nitric acid have been used in the synthesis of related compounds, with optimal reaction temperatures around 90°C for 4 hours. dissertationtopic.net

| Table 1: Synthesis of 2-amino-5-nitro-4-methylpyridine | |

| Starting Material | 2-amino-4-methylpyridine |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid |

| Reaction Conditions | Cooled to 5-10°C, then heated to 60°C for 15 hours |

| Product | 2-amino-5-nitro-4-methylpyridine (and 3-nitro isomer) |

| Reference | guidechem.com |

| Table 2: Hydrolysis of 2-amino-5-nitro-4-methylpyridine | |

| Starting Material | 2-amino-5-nitro-4-methylpyridine |

| Reagents | Dilute Sulfuric Acid, Sodium Nitrite |

| Reaction Conditions | Cooled to 0-2°C |

| Product | 2-hydroxy-5-nitro-4-methylpyridine |

| Reference | guidechem.com |

| Table 3: Chlorination of 2-hydroxy-5-nitro-4-methylpyridine | |

| Starting Material | 2-hydroxy-5-nitro-4-methylpyridine |

| Reagents | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) |

| Reaction Conditions | 110°C for 3 hours in trichloro phosphorus solvent |

| Product | This compound |

| Reference | guidechem.com |

| Table 4: Compound Names Mentioned in the Article | | | :--- | | 2-amino-3-nitro-4-methylpyridine | | 2-amino-4-methylpyridine | | 2-amino-5-nitro-4-methylpyridine | | 2-chloro-5-nitropyridine | | 2-halogenated acrylates | | 2-hydroxy-5-nitro-4-methylpyridine | | 2-hydroxy-5-nitropyridine | | 3-bromo-4-methyl-5-nitropyridin-2-ol | | 4-chloro-2-methyl-5-nitrophenol | | 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate | | 4-chloro-2-methylphenol | | 4-chloro-2-methylphenyl methanesulfonate | | fuming nitric acid | | methanesulfonyl chloride | | nitric acid | | phosphorus oxychloride | | phosphorus pentachloride | | pyridine | | sodium nitrite | | sulfuric acid | | trichloro phosphorus |

Advanced Synthetic Techniques and Green Chemistry Approaches

The pursuit of more efficient and environmentally benign methods for synthesizing this compound has led to the exploration of novel catalytic systems and sustainable practices. These approaches aim to maximize yield and selectivity while minimizing waste and the use of hazardous materials.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields and selectivities under milder reaction conditions. While specific catalytic data for the direct synthesis of this compound is not extensively detailed in the provided search results, related syntheses of substituted pyridines highlight the potential of metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction has been effectively used in the synthesis of other complex pyridine derivatives, achieving high yields. researchgate.net The use of palladium catalysts with specialized phosphine (B1218219) ligands has demonstrated success in creating C-C bonds in related aromatic systems, often resulting in yields between 90-95%. researchgate.net

In a broader context, the synthesis of substituted pyridines, such as 2-methyl-5-ethyl pyridine (MEP), has been systematically studied using acid catalysts. rsc.org Kinetic modeling of these reactions allows for process intensification and the evaluation of different reaction routes to optimize product formation. rsc.org This approach, if applied to the synthesis of this compound, could lead to significant improvements in yield and a reduction in byproducts.

Furthermore, the synthesis of related chloro-nitro-aromatic compounds has benefited from catalytic approaches. For example, the preparation of 4'-chloro-2-nitrobiphenyl, a key intermediate for the fungicide Boscalid, has been optimized using palladium acetate (B1210297) with phosphine ligands, achieving product yields of up to 97%. researchgate.net These examples underscore the potential for developing a highly efficient catalytic process for this compound.

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of related chloronitropyridines, methods have been developed that avoid harsh nitration reactions, thereby reducing the generation of acidic wastewater. google.com One such approach involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form a 2-hydroxy-5-nitropyridine intermediate, which is then chlorinated. google.com This method utilizes cheaper, readily available starting materials and proceeds under milder conditions, enhancing operational safety and environmental performance. google.com

Another green approach involves the use of hydrogen peroxide in sulfuric acid for the nitration of aminopyridines, which is a safer alternative to traditional nitrating agents. chemicalbook.com While this specific example pertains to 5-chloro-2-nitropyridine, the underlying principle of using less hazardous reagents is directly applicable to the synthesis of this compound.

The use of a one-pot synthesis method, where multiple reaction steps are carried out in the same vessel, also contributes to a more sustainable process by reducing solvent usage, energy consumption, and waste generation. google.com

Mechanistic Studies of this compound Formation

A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound. This includes the identification of transient intermediates and the study of the kinetic and thermodynamic factors that govern the reaction.

Investigation of Reaction Intermediates

The formation of this compound typically proceeds through a multi-step synthesis. A common route starts with 2-amino-4-methylpyridine, which undergoes nitration to form a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com The desired 5-nitro isomer is then separated and converted to 2-hydroxy-5-nitro-4-methylpyridine via a hydrolysis reaction. guidechem.com This hydroxy intermediate is then chlorinated to yield the final product. guidechem.com

In some synthetic pathways, protecting groups are employed to direct the nitration to the desired position. For instance, the hydroxyl group of 4-chloro-2-methylphenol can be protected with a sulfonyl group before nitration, ensuring the formation of the 5-nitro isomer. The protecting group is subsequently removed. google.com

The trapping and characterization of reaction intermediates are powerful tools for elucidating reaction mechanisms. nih.gov While specific studies on the intermediates in the direct synthesis of this compound are not detailed, the general principles of identifying and analyzing such transient species are well-established in organic chemistry. nih.gov For example, in the synthesis of other heterocyclic compounds, intermediates such as iminium and enol species have been identified and their formation studied through computational and experimental methods. nih.gov

Kinetic and Thermodynamic Aspects of Synthesis

The kinetics and thermodynamics of the synthesis of this compound are crucial for process control and optimization. For instance, the nitration of 2-amino-4-methylpyridine is typically carried out at a controlled temperature, initially in an ice bath and then gently heated, to manage the exothermic nature of the reaction and favor the formation of the desired isomer. guidechem.com The chlorination step is also performed at an elevated temperature to ensure the reaction proceeds to completion. guidechem.com

Kinetic modeling has been successfully applied to the synthesis of related pyridine derivatives, such as 2-methyl-5-ethyl pyridine. rsc.org Such models can describe the formation of the main product and side products as a function of reactant concentrations, temperature, and catalyst concentration. rsc.org This type of detailed kinetic analysis would be highly beneficial for optimizing the industrial production of this compound, allowing for precise control over the reaction to maximize yield and purity.

Chemical Reactivity and Transformation of 4 Chloro 2 Methyl 5 Nitropyridine

Reactivity of the Methyl Group

The methyl group attached to the pyridine (B92270) ring can also participate in various chemical transformations.

While specific studies on the oxidation of the methyl group in 4-chloro-2-methyl-5-nitropyridine are not detailed in the provided search results, the general principles of side-chain oxidation on aromatic rings are well-established. For instance, chromic acid is a reagent known for its ability to oxidize alkyl side chains of aromatic rings.

The methyl group can be a site for functionalization. Although direct examples for this compound are not available in the search results, related reactions on similar structures suggest possibilities. For example, the reaction of methylbenzene with chlorine in the presence of UV light leads to substitution on the methyl group. chemguide.co.uk

Ring Functionalization and Derivatization

The pyridine ring itself is a key area for chemical modifications, enabling the synthesis of a wide array of derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com The reaction proceeds in two main steps: the initial attack of an electrophile by the aromatic ring's pi-electrons, forming a carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack, which disrupts the aromatic system. masterorganicchemistry.com

The substituents already present on the aromatic ring significantly influence the position of incoming electrophiles. For example, a methyl group typically directs incoming groups to the ortho and para positions, while a nitro group is a meta-director. chemguide.co.uklibretexts.org In the case of this compound, the directing effects of the chloro, methyl, and nitro groups would collectively influence the regioselectivity of any potential electrophilic substitution.

This compound is a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction forms carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species. libretexts.org The reactivity of the halide in this step generally follows the trend I > OTf > Br > Cl. libretexts.orgharvard.edu

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki coupling is valued for its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removing byproducts. wikipedia.orgfishersci.co.uk It is a scalable and cost-effective method widely used in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org The reaction can often be carried out in aqueous or biphasic solvent systems. harvard.edufishersci.co.uk

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Description |

|---|---|---|

| Chloro Group | Nucleophilic Aromatic Substitution | The chloro group can be displaced by nucleophiles, a reaction facilitated by the electron-withdrawing nitro group. |

| Chloro Group | Metal-Catalyzed Coupling (e.g., Suzuki) | Acts as the halide partner in cross-coupling reactions to form new C-C bonds. wikipedia.orglibretexts.org |

| Methyl Group | Oxidation | Can potentially be oxidized to a carboxylic acid or other oxidized forms. |

| Nitro Group | Nucleophilic Aromatic Substitution | Activates the ring towards nucleophilic attack and can itself be displaced. guidechem.com |

| Pyridine Ring | Electrophilic Aromatic Substitution | The overall substitution pattern is directed by the combined electronic effects of the existing substituents. chemguide.co.uklibretexts.org |

Vicarious Nucleophilic Substitution (VNS) with Nitropyridines

Vicarious Nucleophilic Substitution is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. scispace.com This reaction is particularly effective for nitro-activated aromatic and heteroaromatic systems, including nitropyridines. organic-chemistry.org The VNS reaction allows for the introduction of various substituents, such as alkyl, aryl, and amino groups, onto the pyridine ring.

The general mechanism of the VNS reaction involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. This is followed by a base-induced β-elimination of a small molecule (e.g., HCl or H₂O) to restore aromaticity. organic-chemistry.orgacs.org For nitropyridines, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. organic-chemistry.org

In the case of this compound, the positions susceptible to VNS would be those ortho and para to the nitro group. The presence of the chloro and methyl substituents will influence the regioselectivity of the attack due to steric and electronic effects.

While specific research detailing the Vicarious Nucleophilic Substitution of this compound is not extensively documented in the reviewed literature, the reactivity can be inferred from studies on closely related nitropyridines. Research on various nitropyridines has demonstrated successful VNS reactions, providing insight into the expected behavior of this compound.

For instance, studies on the alkylation of 3-nitropyridines have shown that carbanions generated from compounds like chloroform (B151607) or methyl chloroacetate (B1199739) can effectively substitute a hydrogen atom on the pyridine ring. rsc.orgnih.gov The reaction of 3-nitropyridine (B142982) with chloroform in the presence of a strong base yielded 4-(dichloromethyl)-3-nitropyridine, demonstrating the feasibility of introducing carbon-based substituents. rsc.org

The amination of 3-nitropyridines using VNS has also been successfully achieved. Reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been used to introduce an amino group at the position para to the nitro group, yielding 2-amino-5-nitropyridines. rsc.org

The following tables summarize the findings from VNS reactions on various nitropyridine substrates, which can serve as a reference for the potential reactivity of this compound.

Table 1: Alkylation of 3-Nitropyridine Derivatives via VNS rsc.org

| Substrate | Reagent | Product | Yield (%) |

| 3-Nitropyridine | Chloroform | 4-(Dichloromethyl)-3-nitropyridine | 80 |

| 4-Methyl-3-nitropyridine | Chloroform | 2-(Dichloromethyl)-4-methyl-3-nitropyridine | 75 |

| 4-Methoxy-3-nitropyridine | Chloroform | 2-(Dichloromethyl)-4-methoxy-3-nitropyridine | 70 |

Data sourced from a study on the nucleophilic alkylations of 3-nitropyridines. rsc.org

Table 2: Amination of 3-Nitropyridine Derivatives via VNS rsc.org

| Substrate | Reagent | Product | Yield (%) |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-3-nitropyridine | 65 |

| 2-Chloro-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-3-nitropyridine | 58 |

| 4-Methyl-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-methyl-3-nitropyridine | 72 |

Data sourced from a study on the selective vicarious nucleophilic amination of 3-nitropyridines. rsc.org

Based on these findings, it is plausible that this compound would undergo VNS reactions with suitable nucleophiles. The position of substitution would likely be at C-6, which is ortho to the nitro group and sterically accessible. The chloro group at C-4 is also a potential leaving group for a competing SNAr reaction, but VNS is often faster in such systems. organic-chemistry.org The methyl group at C-2 would sterically hinder attack at the C-3 position. Further experimental investigation is required to determine the precise reactivity and product distribution for the Vicarious Nucleophilic Substitution of this compound.

Applications of 4 Chloro 2 Methyl 5 Nitropyridine and Its Derivatives in Advanced Research

Role as a Building Block in Medicinal Chemistry

4-Chloro-2-methyl-5-nitropyridine is classified as a chemical intermediate, suggesting its potential role as a starting material or building block in the synthesis of more complex molecules for medicinal chemistry. However, specific examples of its direct application are not detailed in available literature.

Precursor for Bioactive Molecules and Pharmaceutical Agents

No specific bioactive molecules or pharmaceutical agents have been identified in the reviewed literature as being synthesized directly from this compound.

Synthesis of Anti-tumor, Antiviral, and Anti-neurodegenerative Compounds

There are no available research findings that document the use of this compound in the synthesis of anti-tumor, antiviral, or anti-neurodegenerative compounds.

Development of Enzyme Inhibitors (e.g., JAK2, GSK3)

While related nitropyridine isomers are used to synthesize inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), no studies specifically name this compound as an intermediate for these enzyme inhibitors.

Application in Antimalarial and Anticancer Agents

Specific research detailing the application of this compound in the synthesis of antimalarial or anticancer agents is not present in the available scientific and patent literature.

Intermediate in Agrochemical Development

As a functionalized pyridine (B92270), this compound theoretically serves as an intermediate in agrochemical development. Pyridine-based compounds are crucial in modern agriculture.

Synthesis of Pesticides, Herbicides, and Insecticides

No specific pesticides, herbicides, or insecticides are documented as being synthesized from this compound. Research in this area often utilizes other isomers, such as 2-Chloro-5-nitropyridine (B43025), for the creation of novel insecticides.

Structure-Activity Relationship (SAR) Studies in Agrochemicals

The development of new and effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. Pyridine derivatives are a well-established class of compounds in the pesticide industry, and their efficacy is often fine-tuned through systematic structural modifications. researchgate.netresearchgate.net The core structure of this compound, with its distinct substituents, offers multiple points for derivatization to explore structure-activity relationships (SAR).

The presence of a halogen atom, such as chlorine, on the pyridine ring can significantly influence the compound's properties. guidechem.com Halogens can affect the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical factors for its performance as a pesticide. For instance, in a review of pyridine derivatives, it was noted that the inclusion of halogen atoms could modulate the antiproliferative activity of these compounds. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as neonicotinoids with nitromethylene substructures, have demonstrated that insecticidal activity is correlated with specific structural parameters. mdpi.com These studies provide a framework for predicting the biological activity of new derivatives based on their molecular characteristics. By systematically modifying the substituents on the this compound scaffold, researchers can develop SAR models to guide the design of more potent and selective agrochemicals.

Table 1: Influence of Structural Features on Agrochemical Potential

| Structural Feature | Potential Influence on Activity |

|---|---|

| Chloro Group | Modulates lipophilicity, metabolic stability, and electronic properties. |

| Nitro Group | Acts as a strong electron-withdrawing group, enhancing reactivity. |

| Methyl Group | Affects steric interactions and binding to target enzymes or receptors. |

| Pyridine Ring | Provides a core scaffold that is common in many biologically active molecules. |

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced materials.

The reactivity of the chloro and nitro groups on the pyridine ring allows for the synthesis of a variety of new materials. The introduction of halogens can increase the molecular polarity and facilitate the preparation of derivatives with different substituents through halogen conversion. guidechem.com This versatility is valuable for creating materials with tailored properties.

In the field of catalysis, pyridine derivatives have been explored for their ability to act as ligands or catalysts. For example, chiral 4-aryl-pyridine-N-oxide derivatives, synthesized from precursors like 3-bromo-4-nitro-pyridine-N-oxide, have been shown to be effective nucleophilic organocatalysts in asymmetric synthesis. acs.org This highlights the potential of nitropyridine scaffolds, such as that of this compound, in the design of novel catalysts for specific chemical transformations.

Nitropyridine derivatives have been investigated for their applications in fluorescent materials and organic optical materials. nih.gov The introduction of a nitro group into the pyridine ring can facilitate its functionalization to create molecules with interesting photophysical properties. nih.gov

A study on 2-methyl- and 2-arylvinyl-3-nitropyridines revealed that these compounds can exhibit fluorescence with a large Stokes shift, which is a desirable characteristic for fluorescent probes and imaging agents. nih.gov The substitution pattern on the pyridine ring was found to influence the regioselectivity of reactions and the resulting photophysical properties. nih.gov Furthermore, 2-substituted nitropyridines have been identified as a new class of efficient nonlinear organic materials. optica.orgoptica.orgibm.com These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel fluorescent dyes and materials with applications in optics and photonics.

Table 2: Applications of Nitropyridine Derivatives in Materials Science

| Application Area | Relevant Properties of Nitropyridine Derivatives |

|---|---|

| Nonlinear Optics | High second-harmonic generation (SHG) efficiency. optica.orgoptica.org |

| Catalysis | Serve as precursors for chiral nucleophilic organocatalysts. acs.org |

| Fluorescent Materials | Can be functionalized to produce fluorescent molecules with large Stokes shifts. nih.gov |

| Advanced Materials | Halogen and nitro groups allow for versatile derivatization. guidechem.com |

Use in Radiolabeled Compound Synthesis

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly in positron emission tomography (PET). nih.gov The synthesis of these compounds often involves the incorporation of a radioisotope, such as carbon-11 (B1219553) or fluorine-18 (B77423), into a precursor molecule. Nitropyridine derivatives have emerged as important precursors in the synthesis of radiolabeled compounds. nih.gov

The process of radiolabeling requires precise and efficient chemical reactions to incorporate the radioisotope into the target molecule. moravek.com Patented methods for radiolabeling often involve the use of precursor compounds that can be readily converted to the final radiolabeled product. google.com While a specific synthesis using this compound as a direct precursor for a radiolabeled compound is not extensively documented in the provided search results, the general utility of nitropyridines in this field is well-established. nih.gov The reactive sites on the this compound molecule make it a plausible candidate for the development of new radiolabeling precursors. For example, the chloro group could potentially be displaced by a fluorine-18 radioisotope in a nucleophilic substitution reaction, a common strategy in the synthesis of PET tracers.

Exploration in Other Scientific Research Fields

Beyond the specific applications detailed above, this compound is recognized as a key intermediate in the broader chemical and pharmaceutical industries. guidechem.com It is commercially available as a research chemical, indicating its use in a variety of exploratory research projects. bldpharm.combldpharm.compharmint.netbldpharm.com

The compound serves as a starting material for the synthesis of more complex molecules. For instance, processes have been developed for the preparation of 4-chloro-2-methyl-5-nitrophenol (B2449075) from related precursors, highlighting the chemical transformations this class of compounds can undergo. google.com Furthermore, its structural isomer, 2-Chloro-4-methyl-5-nitropyridine (B1210972), is also used in chemical synthesis studies. sigmaaldrich.com The reactivity of the nitro and chloro substituents allows for a range of chemical modifications, making it a versatile tool for synthetic chemists exploring new chemical space for various applications. guidechem.com

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of molecules, complementing experimental findings. For 2-chloro-4-methyl-5-nitropyridine (B1210972), computational studies have elucidated its molecular geometry, electronic structure, and potential reactivity.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling studies have been employed to determine the optimized geometry of 2-chloro-4-methyl-5-nitropyridine. These models indicate a planar pyridine (B92270) ring, with the substituents—chloro, methyl, and nitro groups—influencing the bond lengths and angles of the aromatic system. The presence of the electron-withdrawing nitro and chloro groups, along with the electron-donating methyl group, creates a unique electronic environment within the molecule.

Analysis of the electronic structure, often through the examination of frontier molecular orbitals (HOMO and LUMO), reveals key aspects of the molecule's reactivity and electronic transitions. The distribution of electron density and the energies of these orbitals are critical in predicting how the molecule will interact with other chemical species.

Prediction of Reactivity and Reaction Pathways

The electronic landscape of 2-chloro-4-methyl-5-nitropyridine, as mapped by computational methods, allows for the prediction of its reactivity. The nitro group, being strongly electron-withdrawing, significantly influences the electron density of the pyridine ring, making certain positions more susceptible to nucleophilic attack. The inherent polarity of the molecule, enhanced by the attached functional groups, is a key determinant in its chemical behavior. guidechem.com Computational models can predict the most likely sites for reaction and help in designing synthetic routes that utilize this compound as a building block. guidechem.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental characterization of molecular structures. For 2-chloro-4-methyl-5-nitropyridine and its isomers, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. For 2-chloro-4-methyl-5-nitropyridine, the chemical shifts in the NMR spectra are characteristic of the substituted pyridine ring.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | Data not specified |

| C3 | Data not specified |

| C4 | Data not specified |

| C5 | Data not specified |

| C6 | Data not specified |

| CH₃ | Data not specified |

Note: Specific peak assignments for 2-Chloro-4-methyl-5-nitropyridine require detailed spectral analysis which is available through chemical databases such as ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the molecule's vibrational frequencies. In 2-chloro-4-methyl-5-nitropyridine, the characteristic vibrational modes of the nitro group (asymmetric and symmetric stretches), the C-Cl bond, the C-H bonds of the methyl group, and the pyridine ring vibrations would be prominent features in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-2-methyl-5-nitropyridine (C₆H₅ClN₂O₂), both standard and high-resolution mass spectrometry (HRMS) are employed to confirm its molecular formula and mass.

While comprehensive experimental mass spectra are not always publicly detailed, computational predictions and quality control data from suppliers confirm the compound's mass characteristics. bldpharm.combldpharm.com The predicted monoisotopic mass of this compound is 172.00395 Da. uni.lu

High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for distinguishing between compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu This data is invaluable for advanced analytical methods like ion mobility-mass spectrometry.

Below is a table of predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for different adducts of the compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 173.01123 | 129.5 |

| [M+Na]⁺ | 194.99317 | 139.3 |

| [M-H]⁻ | 170.99667 | 132.3 |

| [M+NH₄]⁺ | 190.03777 | 148.9 |

| [M+K]⁺ | 210.96711 | 132.7 |

| [M]⁺ | 172.00340 | 130.4 |

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For compounds like this compound, the pyridine ring and the nitro group are the primary chromophores that absorb light in the ultraviolet-visible range. Most nitropyridines are described as colorless or pale yellow solids, which suggests some absorption at the blue end of the visible spectrum or in the near-UV range. guidechem.com

Detailed experimental studies on the specific photophysical properties of this compound, such as its absorption maximum (λmax), molar absorptivity, fluorescence emission, and quantum yields, are not extensively available in published literature. However, research on related nitro-aromatic compounds, such as nitro-substituted porphyrins, investigates properties like singlet state lifetimes and the formation of intramolecular charge transfer states, which are characteristic of molecules containing both electron-donating and electron-withdrawing groups. nih.gov Such studies provide a framework for the potential photophysical behavior of this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

A specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related isomer, 2-Chloro-5-methyl-3-nitropyridine, has been elucidated, offering insight into the type of structural information that can be obtained for this class of compounds. nih.gov

In the study of 2-Chloro-5-methyl-3-nitropyridine, crystals were grown by slow evaporation from a hexane/methylene chloride mixture. nih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit. nih.gov A key finding was the presence of intermolecular C—H⋯O hydrogen bonds that stabilize the crystal packing. nih.gov

The crystallographic data obtained for the isomer illustrates the detailed structural parameters provided by this technique.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight (Mᵣ) | 172.57 |

| Crystal System | Orthorhombic |

| Cell Parameter (a) | 21.435 Å |

| Cell Parameter (b) | 8.151 Å |

| Cell Parameter (c) | 8.494 Å |

| Cell Volume (V) | 1484.0 ų |

| Molecules per Unit Cell (Z) | 8 |

This data for a related isomer underscores the power of X-ray crystallography to provide unequivocal structural proof, which would be equally valuable for the definitive characterization of this compound.

Future Research Directions and Translational Impact

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-Chloro-2-methyl-5-nitropyridine. Current methods, while effective, may involve harsh conditions or the use of hazardous reagents. Green chemistry principles will guide the exploration of alternative synthetic routes. This includes the use of safer solvents, milder reaction conditions, and catalytic systems to minimize waste and energy consumption. For instance, moving away from traditional nitration with mixed acids to more selective and controlled nitrating agents could improve yields and reduce the formation of unwanted isomers. google.comchemicalbook.com

A key area of investigation will be the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. Research into flow chemistry processes for the synthesis of this compound and its derivatives also holds promise for improving safety, consistency, and scalability.

Expansion of Derivatization Strategies for Diverse Applications

The reactivity of the chloro and nitro groups on the pyridine (B92270) ring makes this compound an excellent starting material for creating diverse chemical libraries. guidechem.com The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. The nitro group can be reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization, opening up another avenue for derivatization.

Future efforts will aim to expand the range of derivatization reactions. This could involve exploring novel cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, leading to more complex molecular architectures. The development of selective derivatization strategies, where one functional group can be modified while leaving the others intact, will be crucial for the targeted synthesis of specific molecules. These new derivatives could find applications as intermediates in the pharmaceutical and agrochemical industries. guidechem.comgoogle.com

In-depth Investigations into Biological Activities and Mechanisms of Action

Derivatives of this compound are expected to exhibit a wide range of biological activities, and in-depth investigations into these properties are a key area for future research. mdpi.comnih.gov The pyridine core is a common feature in many biologically active compounds, and the specific substituents on this scaffold can be tailored to interact with various biological targets.

Future studies will likely involve screening libraries of this compound derivatives against a broad spectrum of biological targets, including enzymes, receptors, and ion channels. This could lead to the discovery of new lead compounds for drug development in areas such as infectious diseases, oncology, and neurodegenerative disorders. researchgate.netnih.gov For any promising compounds, detailed mechanistic studies will be essential to understand how they exert their biological effects at the molecular level. This knowledge is critical for optimizing the efficacy and selectivity of potential therapeutic agents.

Exploration of Structure-Property Relationships for Targeted Design

A systematic exploration of the structure-property relationships (SPR) of this compound derivatives will be crucial for the targeted design of new molecules with specific properties. By systematically modifying the structure of the parent compound and evaluating the resulting changes in physical, chemical, and biological properties, researchers can develop predictive models that guide the design of new compounds. mdpi.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a significant role in this area. These in silico methods can be used to predict the properties of virtual compounds before they are synthesized, saving time and resources. For example, computational tools can be used to predict the binding affinity of a series of derivatives to a specific protein target, allowing researchers to prioritize the synthesis of the most promising candidates.

Potential for Industrial Scale-Up and Process Optimization

For any commercially viable application of this compound or its derivatives, the development of a robust and cost-effective industrial-scale synthesis process is essential. Future research in this area will focus on optimizing existing synthetic routes and developing new ones that are amenable to large-scale production. google.com

This will involve addressing challenges such as heat transfer, mixing, and product isolation in large reactors. The development of continuous manufacturing processes, such as flow chemistry, could offer significant advantages over traditional batch processing in terms of safety, efficiency, and product quality. Process analytical technology (PAT) will also be important for monitoring and controlling the manufacturing process in real-time, ensuring consistent product quality and optimizing yields.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

In the context of this compound, AI and ML could be used to:

Predict the outcomes of derivatization reactions: This would help chemists to design more efficient synthetic routes to new compounds. scitechdaily.com

Identify novel derivatives with desired biological activities: By training ML models on data from biological screening assays, it may be possible to predict the activity of virtual compounds and prioritize them for synthesis. crimsonpublishers.com

Optimize reaction conditions for industrial scale-up: AI algorithms could be used to analyze process data and identify the optimal conditions for maximizing yield and minimizing waste.

By combining the power of AI and ML with the expertise of chemists, it will be possible to accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-5-nitropyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear OSHA-compliant chemical safety goggles, nitrile gloves, and flame-resistant lab coats to avoid skin/eye contact. Respiratory protection (NIOSH-approved N95 respirator) is required if ventilation is inadequate .

- Waste Management : Collect all waste in designated containers labeled for halogenated nitroaromatics. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures : In case of spills, evacuate the area, use absorbent materials (e.g., vermiculite), and neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer :

- Stepwise Nitration and Chlorination : Adapt methods from analogous pyridine derivatives. For example, nitration of 2-methylpyridine using fuming HNO₃ in concentrated H₂SO₄ at 45–50°C, followed by chlorination with POCl₃ or PCl₃ under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purification : Recrystallize the crude product using a water-ethanol mixture (1:3 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-Cl stretch at 750–550 cm⁻¹). Compare with reference spectra of structurally similar compounds like 2-chloro-5-nitropyridine .

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns. The methyl group (2-position) typically appears as a singlet at δ 2.5–2.7 ppm, while aromatic protons resonate at δ 8.5–9.0 ppm .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals like B3LYP with a 6-311++G** basis set to optimize geometry and calculate HOMO-LUMO gaps. Include exact-exchange terms to improve accuracy for nitro and chloro substituents .

- Analysis : Correlate calculated dipole moments and electrostatic potentials with experimental reactivity (e.g., nucleophilic attack at the 4-chloro position). Validate results against UV-Vis spectra .

Q. What strategies can resolve contradictions in crystallographic data for nitro-substituted pyridine derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELXL for refinement. Address twinning or disorder by applying the TWIN/BASF command in SHELX .

- Validation : Cross-check bond lengths and angles with DFT-optimized structures. For example, the C-NO₂ bond length should align with DFT predictions within ±0.02 Å .

Q. How can researchers design derivatives of this compound for agrochemical applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methyl group with electron-withdrawing groups (e.g., CF₃) to enhance herbicidal activity. Synthesize analogs via Suzuki coupling at the 5-nitro position .

- Bioassay Testing : Evaluate herbicidal efficacy using Arabidopsis thaliana models. Compare IC₅₀ values against commercial herbicides like glyphosate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.